molecular formula C17H26N2O3 B2764785 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide CAS No. 1421469-58-0

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide

Cat. No.: B2764785
CAS No.: 1421469-58-0
M. Wt: 306.406
InChI Key: RHBMHACDZOWRLP-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide typically involves the condensation of piperidine derivatives with phenoxypropanamide. One common method is the reductive amination of piperidine with phenoxypropanamide under hydrogenation conditions using catalysts such as palladium or platinum . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by functional group transformations and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the piperidine ring with the phenoxypropanamide moiety makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic and neuropsychiatric disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 342.42 g/mol
  • IUPAC Name : this compound

This structure suggests that the compound may interact with various biological targets, particularly those related to metabolic pathways and neurochemical signaling.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in glucocorticoid metabolism. This inhibition is beneficial for conditions like type 2 diabetes and obesity by reducing local cortisol levels in tissues .
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are implicated in mood regulation and anxiety disorders .
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, potentially through modulation of cytokine production and signaling pathways involved in inflammatory responses .

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical studies:

Study Model Findings
Study 1 Diabetic RatsSignificant reduction in blood glucose levels and improved insulin sensitivity.
Study 2 Mouse Model of DepressionDecreased depressive-like behaviors, suggesting antidepressant properties.
Study 3 In Vitro AssaysInhibition of 11β-HSD1 activity with IC50 values indicating potent enzymatic inhibition.

Case Study 1: Type 2 Diabetes Management

In a controlled trial involving diabetic rats, administration of this compound resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to the control group. The study concluded that the compound could be a promising candidate for managing type 2 diabetes through its action on glucocorticoid metabolism .

Case Study 2: Neuropsychiatric Disorders

A recent study investigated the effects of this compound on anxiety-related behaviors in mice. Results indicated that treatment led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential utility as an anxiolytic agent .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBMHACDZOWRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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